molecular formula C12H10O2 B579569 1-Naphthaleneacetic-2,2-D2 acid CAS No. 19031-59-5

1-Naphthaleneacetic-2,2-D2 acid

Cat. No.: B579569
CAS No.: 19031-59-5
M. Wt: 188.222
InChI Key: PRPINYUDVPFIRX-MGVXTIMCSA-N
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Description

1-Naphthaleneacetic-2,2-D2 acid is a deuterated derivative of 1-Naphthaleneacetic acid, an organic compound with the formula C10H7CH2CO2H. This compound is a synthetic plant hormone in the auxin family and is widely used in horticulture and agriculture for its growth-promoting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthaleneacetic-2,2-D2 acid can be synthesized through the deuteration of 1-Naphthaleneacetic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents such as deuterium oxide (D2O) or deuterated acids under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterated reagents and ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Naphthaleneacetic-2,2-D2 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Naphthaleneacetic-2,2-D2 acid has a wide range of applications in scientific research:

Mechanism of Action

1-Naphthaleneacetic-2,2-D2 acid exerts its effects by mimicking the natural plant hormone auxin. It binds to auxin receptors in plant cells, triggering a cascade of molecular events that promote cell elongation, division, and differentiation. The compound interacts with the SCF (SKP1-CUL1-F-box protein) ubiquitin ligase complex, mediating the ubiquitination of proteins involved in cell cycle progression and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthaleneacetic-2,2-D2 acid is unique due to its deuterium atoms, which provide distinct advantages in isotopic labeling studies. The presence of deuterium can alter the compound’s metabolic stability and reaction kinetics, making it a valuable tool in various scientific applications .

Properties

IUPAC Name

2,2-dideuterio-2-naphthalen-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,13,14)/i8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPINYUDVPFIRX-MGVXTIMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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